molecular formula C12H15NO2 B8277580 3-(3-Methoxyphenyl)-1-methyl-2-pyrrolidone

3-(3-Methoxyphenyl)-1-methyl-2-pyrrolidone

Cat. No. B8277580
M. Wt: 205.25 g/mol
InChI Key: NVFQNVCWTJJLSK-UHFFFAOYSA-N
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Patent
US04296029

Procedure details

Following the procedure of Example 3, reaction of the lithium anion of 1-methyl-2-pyrrolidone with m-methoxybenzyne (from lithium 2,2,6,6-tetramethylpiperidide and o-chloroanisole) followed by aqueous workup gives 3-(3-methoxyphenyl)-1-methyl-2-pyrrolidone. Removal of the protecting group using iodotrimethylsilane gives the title compound m.p. 113°-4° C. (ethylacetate-hexane).
[Compound]
Name
lithium anion
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]#[C:5][CH:6]=[CH:7][CH:8]=1.[CH3:9][N:10]1[CH2:14][CH2:13][CH2:12][C:11]1=[O:15]>>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([CH:12]2[CH2:13][CH2:14][N:10]([CH3:9])[C:11]2=[O:15])[CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
lithium anion
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C#CC=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(CCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)C1C(N(CC1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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